2-Amino-3-sulfanylbutanoic acid
Description
Significance of Thiol-Containing Amino Acids in Biological Systems and Chemical Research
Thiol-containing amino acids, such as the naturally occurring cysteine, are fundamental to numerous biological processes. creative-proteomics.comnih.gov The sulfhydryl group is a potent nucleophile and can undergo a variety of reactions, the most prominent being reversible oxidation to form disulfide bonds. nih.govvarsitytutors.com These disulfide bridges are critical for stabilizing the tertiary and quaternary structures of proteins, thereby dictating their function. creative-proteomics.com
Beyond their structural roles, thiol groups are integral to the active sites of many enzymes, where they participate directly in catalysis. nih.gov Their high affinity for metals also makes them essential for the structure and function of metalloproteins. nih.gov Furthermore, low-molecular-weight thiols like glutathione (B108866), a tripeptide containing cysteine, are major cellular antioxidants, protecting against damage from reactive oxygen species. creative-proteomics.com The versatile reactivity of the thiol group also allows it to be a site for various post-translational modifications, which can modulate protein activity and signaling pathways. creative-proteomics.com In chemical research, the unique reactivity of thiols is exploited in the synthesis of various organic compounds and in the development of pharmaceuticals. youtube.com
Isomeric Forms and Stereochemical Considerations in 2-Amino-3-sulfanylbutanoic acid Research
This compound possesses two chiral centers at the C2 and C3 carbons, which means it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). libretexts.org These stereoisomers can be grouped into two pairs of enantiomers (mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). libretexts.org
The spatial arrangement of the amino and sulfanyl (B85325) groups in these isomers significantly influences their biological activity and chemical properties. It is a common principle in biochemistry that only one specific stereoisomer of a chiral molecule is biologically active. libretexts.org For instance, in the related amino acid threonine (2-amino-3-hydroxybutanoic acid), which also has four stereoisomers, only the (2S,3R) form is naturally occurring and essential for humans. libretexts.org A well-known analog of this compound is penicillamine (B1679230), which is chemically named 2-amino-3-methyl-3-sulfanylbutanoic acid. matrix-fine-chemicals.comsynzeal.com The D-isomer of penicillamine, specifically (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is used as a chelating agent in medical applications. synzeal.comwikipedia.org
The distinct stereochemistry of each isomer of this compound is a critical factor in research, as it determines how the molecule interacts with chiral biological molecules like enzymes and receptors. Therefore, stereospecific synthesis and characterization of each isomer are crucial for elucidating their specific roles and potential applications.
Table 1: Stereoisomers of this compound
| Stereoisomer | Relationship to (2R,3R) |
|---|---|
| (2R,3R) | Identical |
| (2S,3S) | Enantiomer |
| (2R,3S) | Diastereomer |
| (2S,3R) | Diastereomer |
Overview of Research Trajectories for the Chemical Compound
Research on this compound and its derivatives has followed several key trajectories, largely driven by the reactivity of the thiol group and the compound's structural similarity to naturally occurring amino acids.
One significant area of investigation is in the synthesis of novel heterocyclic compounds. For example, derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines have been synthesized using pseudo-four-component reactions involving thiols, aldehydes, and malononitrile. rsc.org These pyridine (B92270) derivatives are of interest for their potential biological activities. rsc.org
Another research focus is the development of new synthetic methodologies. For instance, methods for the synthesis of related amino alcohols, such as (S)-2-aminobutanol from (S)-2-aminobutyric acid, have been developed using catalytic hydrogenation. google.com Such methodologies could potentially be adapted for the synthesis of derivatives of this compound.
Furthermore, the compound and its analogs are studied for their potential as building blocks in peptide synthesis and for their interactions with biological systems. The ability of the thiol group to chelate metals also makes this class of compounds interesting for studies related to metal-protein interactions and the development of novel chelating agents. The investigation into the unique properties of each stereoisomer remains a fundamental aspect of the ongoing research into this versatile chemical compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEIDAYBPNPVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962884 | |
| Record name | 2-Amino-3-sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43083-51-8 | |
| Record name | NSC297101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-sulfanylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Synthetic Methodologies
De Novo Synthetic Routes for 2-Amino-3-sulfanylbutanoic acid and its Enantiomers
De novo synthesis provides access to various stereoisomers of β-methylcysteine, which are crucial for their incorporation into complex molecules like the lantibiotic peptide mersacidin. nih.gov
A prominent and effective asymmetric synthesis route begins with an optically active starting material, such as D-threonine, to establish the desired stereochemistry. One reported method involves the regio- and stereoselective ring-opening of a chiral aziridine (B145994) derived from D-threonine. nih.gov
The synthesis commences with the protection of D-threonine (as its methyl ester), followed by cyclization to form an N-protected aziridine. This strained three-membered ring serves as a key electrophile. The crucial step is the nucleophilic attack of a thiol-containing reagent at the C3 position of the aziridine, which proceeds with a clean inversion of configuration. This reaction is mediated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to afford the desired (2S,3S)-β-methylcysteine backbone as a single diastereomer. nih.gov Various sulfur nucleophiles, including triphenylmethyl thiol, have been successfully employed in this ring-opening reaction. nih.gov
An alternative approach involves the use of serine-β-lactones as chiral building blocks. These strained lactones can be opened regioselectively by various nucleophiles, including thiols, to yield β-substituted amino acids. nih.gov
The synthesis of this compound necessitates a robust and orthogonal protecting group strategy to mask the reactive amino, carboxyl, and thiol functionalities. The choice of protecting groups is critical for preventing side reactions, such as epimerization at the C2 position, and for ensuring compatibility with subsequent synthetic steps, like peptide coupling. nih.govwikipedia.org
A key challenge is the selection of a suitable thiol protecting group that is stable throughout the synthesis but can be removed under mild conditions. The trityl (Trt) group has been used effectively for this purpose, as it can be cleaved using a combination of trifluoroacetic acid (TFA) and a silane (B1218182) scavenger. nih.gov Other thiol protecting groups like p-methoxybenzyl (PMB) have also been explored, although their removal can sometimes be challenging. nih.gov
For the amine functionality, various carbamate-based protecting groups are employed. While the benzyloxycarbonyl (Cbz) group is common, its use can be restrictive. nih.gov Therefore, strategies have been developed to allow for the incorporation of more versatile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), which are standard in solid-phase peptide synthesis (SPPS). nih.govpeptide.com This often involves using an N-nosyl (Ns) protected aziridine intermediate, as the nosyl group can be selectively cleaved and replaced. nih.gov The carboxyl group is typically protected as a simple methyl or other alkyl ester during these synthetic sequences. nih.gov
Table 1: Protecting Group Strategies in the Synthesis of β-Methylcysteine Derivatives
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions Example | Reference |
|---|---|---|---|---|
| Amino | Benzyloxycarbonyl | Cbz | H₂/Pd, HBr/AcOH | nih.govpeptide.com |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | nih.gov |
| Amino | 2-Nitrobenzenesulfonyl | Ns | Thiophenol, K₂CO₃ | nih.gov |
| Thiol | Trityl | Trt | TFA / Triethylsilane (Et₃SiH) | nih.gov |
| Thiol | p-Methoxybenzyl | PMB | Hg(OAc)₂ / DTT in TFA | nih.gov |
Chemoenzymatic Synthesis of this compound
While chemoenzymatic processes are increasingly used to achieve high stereoselectivity in chemical synthesis, nih.gov specific, well-documented chemoenzymatic routes for the direct synthesis of this compound are not prominently featured in the reviewed literature. Enzymatic pathways are known for the synthesis of related compounds like cysteine and S-methylcysteine in various organisms, wikipedia.org but the application of isolated enzymes or engineered microbes for the targeted production of β-methylcysteine remains an area for further exploration.
Derivatization Strategies for this compound
Once synthesized, this compound can be chemically modified at its three functional groups to create diverse derivatives for various applications, such as incorporation into peptidomimetics or for use as a chemical probe.
The thiol group is the most distinctive feature of β-methylcysteine and is a prime site for modification. Its high nucleophilicity allows for selective reactions under mild conditions. nih.gov
A key derivatization is S-alkylation. For instance, orthogonally protected β-methylcysteine can be alkylated with serine-derived electrophiles to synthesize β-methyllanthionine, a critical cross-linked amino acid found in lantibiotic peptides. nih.gov This type of modification forms a stable thioether bond.
Other potential derivatization strategies applicable to thiols include Michael additions. Reagents like N-substituted maleimides readily react with thiols to form stable thioether adducts. nih.gov Similarly, selenium-based reagents have been shown to react selectively and efficiently with thiol groups, forming a Se-S bond, which can be useful for chemical biology applications. pnnl.gov
Table 2: Examples of Derivatization Reactions for the Thiol Group
| Reaction Type | Reagent Example | Functional Group Formed | Application | Reference |
|---|---|---|---|---|
| S-Alkylation | Serine-derived electrophile | Thioether | Synthesis of β-methyllanthionine | nih.gov |
| Michael Addition | N-substituted maleimide (B117702) | Thioether | Bioconjugation | nih.gov |
| Se-N Cleavage | Ebselen | Selenosulfide (Se-S) | Thiol labeling, proteomics | pnnl.gov |
The amino and carboxyl termini of this compound are modified primarily through amide bond formation, a cornerstone of peptide chemistry. wikipedia.org The synthesis of orthogonally protected β-methylcysteine building blocks is explicitly designed to facilitate its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov
In a typical Fmoc-based SPPS workflow, the free amine of a resin-bound peptide chain attacks the activated carboxyl group of an incoming Fmoc-protected β-methylcysteine. nih.govpeptide.com This activation is achieved using a variety of peptide coupling reagents. Common examples include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or carbodiimides. nih.govbachem.com
Synthesis of Stable Isotope-Labeled Analogues for Research
The synthesis of stable isotope-labeled analogues of this compound is crucial for a variety of research applications, particularly in metabolic studies, proteomics, and structural biology. nih.govcreative-peptides.com The incorporation of heavy isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the molecule allows for its detection and quantification in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chemjournal.kznih.gov These labeled compounds serve as invaluable tools for tracing metabolic pathways, determining protein turnover rates, and elucidating molecular structures. nih.govcreative-peptides.com
Methodologies for producing stable isotope-labeled amino acids can be broadly categorized into chemical synthesis and biosynthesis. creative-peptides.com Chemical synthesis offers precise control over the location of the isotopic label within the molecule, while biosynthesis leverages the metabolic machinery of microorganisms to incorporate isotopes from labeled precursors in the growth medium. creative-peptides.com
Chemical Synthesis Approaches
Modern chemical synthesis provides versatile and high-yielding routes to isotopically labeled amino acids. rsc.org A prominent strategy involves palladium-catalyzed C(sp³)–H functionalization, which allows for the direct introduction of labeled methyl groups. rsc.orgnih.gov This method has been successfully used to synthesize ¹³C-methyl-labeled valine and isoleucine, amino acids that share structural similarities with this compound. nih.gov The synthesis often begins with a protected amino acid scaffold, which is then selectively modified using a labeled reagent, such as iodomethane-¹³C. nih.gov
Another relevant synthetic strategy is demonstrated by the synthesis of [3-¹⁷O]-L-threonine, a structural analogue of this compound where the sulfanyl (B85325) group is replaced by a hydroxyl group. cdnsciencepub.com This method utilizes a Mitsunobu reaction to introduce the isotope from an ¹⁷O-labeled carboxylic acid, followed by hydrolysis to yield the labeled amino acid. cdnsciencepub.com Such a pathway could potentially be adapted for sulfur isotopes or for labeling other positions on the this compound backbone.
The table below summarizes key aspects of relevant chemical synthesis methodologies.
| Methodology | Key Reagents/Catalysts | Isotopes Incorporated | Rationale/Application | Reference |
| Palladium-Catalyzed C(sp³)–H Functionalization | Palladium catalysts (e.g., Pd₂(dba)₃), Labeled electrophiles (e.g., iodomethane-¹³C) | ¹³C | High-yielding, site-specific labeling of methyl groups for NMR studies. | rsc.orgnih.gov |
| Mitsunobu Reaction | Triphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD), Isotope-labeled nucleophile | ¹⁷O (in threonine analogue) | Stereospecific introduction of an isotopic label via an SN2 reaction. | cdnsciencepub.com |
| Multi-step Synthesis from Labeled Precursors | Labeled building blocks (e.g., [¹³C]-chloroform, D₂O) | ¹³C, ²H | Creates complex labeled molecules from simpler, commercially available labeled starting materials. | nih.govresearchgate.net |
Biosynthetic Approaches
Biosynthesis is another powerful method for producing labeled amino acids. creative-peptides.com The most common technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-peptides.comnih.gov In this approach, cells are cultivated in a medium where a standard "light" amino acid is replaced with its "heavy," stable isotope-labeled counterpart (e.g., containing ¹³C or ¹⁵N). nih.gov The organism's cellular machinery then incorporates this heavy amino acid into newly synthesized proteins. creative-peptides.comnih.gov While highly effective for proteomics, this method relies on the availability of the specific labeled amino acid to be added to the culture.
The table below outlines research findings related to the synthesis of various labeled amino acids, which inform potential strategies for labeling this compound.
| Labeled Compound | Precursor(s) | Synthetic Method Highlight | Isotopic Label | Yield | Research Use | Reference |
| [3-¹⁷O]-L-threonine hydrochloride | N-protected L-threonine derivative, ¹⁷O-labeled water | One-pot Mitsunobu reaction followed by hydrolysis. | ¹⁷O | 30% | NMR characterization of hydroxyl groups in amino acid sidechains. | cdnsciencepub.com |
| ¹³C methyl-labeled γ2-Isoleucine | N-phthaloyl-L-alanine, Iodomethane-¹³C | Palladium-catalyzed C(sp³)–H functionalization. | ¹³C | ~54% over two steps for intermediate | NMR studies of large proteins produced in mammalian cells. | rsc.orgnih.gov |
| [1'-(¹³C)][5-(²H)]-Vanillin | Guaiacol, [¹³C]-chloroform, D₂O | Condensation reaction followed by deuterium exchange. | ¹³C, ²H | Not specified | Precursor for the biosynthesis of other labeled molecules (capsaicinoids). | nih.govresearchgate.net |
| L-Phenylalanine & L-Tyrosine Analogues | Labeled common intermediate | Reductive deoxygenation/deuteration sequence. | ²H | >90% deuterium incorporation | Protein NMR applications for improved signal intensity. | nih.gov |
These established methodologies for the synthesis of stable isotope-labeled amino acids provide a robust framework for the future production of labeled this compound analogues. The choice of synthetic route—be it chemical or biosynthetic—would be dictated by the specific research question, including the desired label position, required isotopic enrichment, and the ultimate application, such as metabolic flux analysis or high-resolution NMR spectroscopy. nih.govchemjournal.kz
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Pathways for 2-Amino-3-sulfanylbutanoic acid in Various Organisms
Current scientific literature does not describe a de novo biosynthetic pathway for this compound in any organism. Instead, its presence in biological systems is primarily attributed to the degradation of penicillins or through synthetic manufacturing processes. mdpi.comchemicalbook.com
There are no known enzymatic steps for the de novo synthesis of this compound. The formation of penicillamine (B1679230) occurs as a degradation product of penicillin antibiotics. mdpi.com This degradation involves the cleavage of the β-lactam ring within the penicillin structure.
As there is no known de novo biosynthetic pathway for this compound, regulatory networks governing its synthesis have not been identified.
Role of this compound as a Precursor in Metabolic Fluxes
Once present in the body, D-penicillamine is metabolized and participates in various metabolic reactions. It is absorbed from the intestine and can be found in plasma in several forms, including free penicillamine and as disulfides. nih.gov
The metabolism of D-penicillamine leads to the formation of several sulfur-containing molecules. After administration, it is converted into metabolites such as S-methyl-D-penicillamine, penicillamine disulfide, and cysteine-penicillamine disulfide. mdpi.comnih.gov These transformations are part of the body's process to metabolize and excrete the compound.
D-penicillamine is known to interact with other sulfur-containing amino acids, notably homocysteine. It can form a mixed disulfide with homocysteine, known as homocysteine-penicillamine disulfide. nih.govnih.gov This interaction is significant in clinical contexts, particularly in patients with homocystinuria, as it can help in the removal of excess homocysteine from the body. nih.govcapes.gov.br The formation of this mixed disulfide facilitates the excretion of homocysteine in the urine. nih.govnih.gov
Mechanisms of Biosynthetic Pathway Regulation
Given the absence of a known de novo biosynthetic pathway for this compound, there are no established mechanisms for its biosynthetic regulation. The concentration and metabolic effects of penicillamine in the body are primarily controlled by its administration, absorption, metabolism, and excretion. nih.govwikem.org
Molecular Interactions and Mechanistic Biochemistry
Thiol-Disulfide Exchange Mechanisms Involving 2-Amino-3-sulfanylbutanoic acid
The thiol group (-SH) of this compound is a key functional group that actively participates in thiol-disulfide exchange reactions, a cornerstone of protein folding, stability, and function.
The thiol of this compound can undergo oxidation in the presence of another thiol-containing molecule, such as the amino acid cysteine, to form a disulfide bond (-S-S-). This reversible reaction is fundamental to the structure of many peptides and proteins. The formation of these bonds helps to stabilize the tertiary and quaternary structures of proteins. Conversely, the reduction of disulfide bonds, often facilitated by cellular reducing agents like glutathione (B108866), breaks these linkages and can alter protein conformation and activity.
The capacity to form disulfide bonds allows this compound to be involved in both intramolecular and intermolecular linkages. Intramolecular disulfide bonds, formed between two thiol groups within the same polypeptide chain, create cyclic structures that can confer enhanced stability and specific conformations to peptides. Intermolecular disulfide bonds, on the other hand, link two separate polypeptide chains, leading to the formation of protein dimers or larger oligomeric complexes. These intermolecular bridges are crucial for the assembly and function of many multi-subunit proteins.
Metal Coordination Chemistry of this compound
The presence of both a thiol and an amino group makes this compound an effective chelating agent for various metal ions. This coordination chemistry is vital for understanding its potential biological roles and its use in various applications.
Research has demonstrated that this compound and its derivatives can form stable complexes with several transition metal ions. The soft sulfur donor of the thiol group exhibits a strong affinity for soft metal ions. Studies involving the coordination of a derivative, N-acetyl-β-mercaptovaline, with cobalt(II) have revealed the formation of tetrahedral complexes where the cobalt ion is bound by the sulfur and oxygen atoms of the ligand. The electronic and magnetic properties of these complexes are indicative of a high-spin d⁷ configuration within a tetrahedral environment.
| Metal Ion | Typical Coordination Geometry | Key Interacting Atoms |
| Cobalt(II) | Tetrahedral | Sulfur, Oxygen |
| Copper(I) | Linear or Trigonal | Sulfur |
| Copper(II) | Square Planar or Distorted Octahedral | Sulfur, Nitrogen, Oxygen |
This table summarizes the typical coordination geometries and key interacting atoms of this compound with select transition metal ions.
Although not a standard proteinogenic amino acid, the study of this compound's metal-binding properties provides valuable models for understanding metal coordination in natural proteins. The thiol group of cysteine is a frequent ligand for metal ions in a wide array of metalloproteins. By analyzing the structural and spectroscopic characteristics of model complexes with this compound, researchers can gain insights into the metal-binding sites of proteins. For instance, comparisons between the charge transfer transitions in cobalt(II) complexes with N-acetyl-β-mercaptovaline and those in cobalt-substituted zinc-finger proteins aid in elucidating the electronic structure of the protein's metal center.
The chelation of a metal ion by this compound significantly influences the molecule's structure and function. The formation of a metal complex imposes rigid conformational constraints on the ligand. This structural organization can be propagated to a larger peptide or protein if the amino acid is incorporated into its sequence. For example, the creation of a metal-bridged dimer via intermolecular coordination can dictate a specific quaternary structure, which may be essential for biological activity. Furthermore, the ligand environment provided by this compound can modulate the redox properties of the coordinated metal ion, thereby influencing the catalytic activity of metalloenzymes or the complex's role in electron transfer reactions.
Post-Translational Modifications Involving this compound Residues
The thiol side chain of this compound is a focal point for several crucial and reversible post-translational modifications (PTMs). These modifications are key signaling mechanisms that dynamically regulate protein function in response to cellular cues.
S-Nitrosylation and its Regulatory Implications
S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the sulfur atom of a this compound residue, forming an S-nitrosothiol (SNO). creative-proteomics.commtoz-biolabs.com This reversible modification is a primary mechanism through which NO exerts its vast biological effects. ontosight.ainih.gov The process is not random; the selectivity of which residues are targeted is influenced by the protein's structure, the local redox environment, and the presence of specific sequence motifs. mtoz-biolabs.com
Regulatory Implications: S-nitrosylation acts as a molecular switch that can alter a protein's activity, stability, protein-protein interactions, and subcellular localization. nih.govresearchgate.net This modification is integral to a wide array of physiological processes, including:
Cellular Signaling: It modulates signaling pathways related to cell proliferation, apoptosis, and differentiation. creative-proteomics.com
Neurotransmission: In the nervous system, S-nitrosylation of proteins like NMDA receptors is critical for synaptic plasticity and memory formation. creative-proteomics.com
Cardiovascular Homeostasis: The modification of endothelial nitric oxide synthase (eNOS) and other proteins in the cardiovascular system helps regulate blood pressure and vascular tone. creative-proteomics.com
Immune Response: S-nitrosylation of key immune proteins, such as caspases, can influence inflammation and immune cell activation. creative-proteomics.com
The reversible nature of S-nitrosylation, managed by denitrosylating enzymes like thioredoxin, allows for dynamic regulation of these processes in response to changing cellular signals. mtoz-biolabs.com
S-Palmitoylation and Membrane Association
S-palmitoylation is a reversible lipid modification involving the attachment of a 16-carbon fatty acid, palmitic acid, to a this compound residue via a thioester bond. wikipedia.orgnih.gov This process is catalyzed by a family of enzymes known as palmitoyl (B13399708) acyltransferases (PATs), which typically contain a conserved DHHC domain. acs.orgnih.gov The removal of the palmitate group is mediated by acyl-protein thioesterases (APTs), making S-palmitoylation a dynamic cycle. wikipedia.org
Membrane Association: A primary function of S-palmitoylation is to increase the hydrophobicity of a protein, thereby promoting its association with cellular membranes. wikipedia.orgresearchgate.net This modification can:
Anchor Soluble Proteins: It can tether otherwise soluble proteins to membranes. researchgate.net
Regulate Trafficking: The dynamic addition and removal of palmitate can control the movement of proteins between different membrane compartments, such as the Golgi apparatus and the plasma membrane. nih.govyoutube.com
Modulate Protein Interactions: By localizing proteins to specific membrane microdomains like lipid rafts, S-palmitoylation can facilitate or inhibit protein-protein interactions. wikipedia.orgresearchgate.net
Influence Protein Stability: The attachment of palmitate can affect the conformation and stability of the modified protein. nih.gov
This modification is crucial for the function of many signaling proteins, receptors, and channels, including Ras family GTPases and certain G-protein coupled receptors. youtube.com
S-Sulfhydration Mechanisms and Biological Roles
S-sulfhydration, also known as S-persulfidation, is a post-translational modification where a hydrogen sulfide (B99878) (H₂S) moiety is added to the thiol group of a this compound residue, forming a persulfide (-SSH). nih.govmdpi.com This modification is now recognized as a key mechanism through which H₂S, a gaseous signaling molecule, exerts its biological effects. frontiersin.orgnih.gov
Mechanisms and Roles: The formation of a persulfide can occur through several proposed mechanisms, including the reaction of H₂S with an oxidized cysteine residue (e.g., a sulfenic acid) or via donors like glutathione persulfide (GSSH). mdpi.comportlandpress.com S-sulfhydration is a reversible modification that can significantly alter protein function. researchgate.net
Biological Roles:
Redox Sensing: Persulfides are more nucleophilic than thiols and can act as potent antioxidants. nih.gov
Enzyme Regulation: S-sulfhydration can activate or inhibit enzymes. For example, the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is modulated by this modification, influencing cell metabolism and survival. frontiersin.orgnih.gov
Ion Channel Function: The modification of potassium channels, like KATP channels, leads to their activation and subsequent vasorelaxation. portlandpress.com
Signaling Crosstalk: S-sulfhydration can interact with other PTMs, such as S-nitrosylation, to fine-tune cellular signaling pathways. frontiersin.orgnih.gov
This modification plays a significant role in cellular processes ranging from mitochondrial bioenergetics and ER stress to inflammation and cell death. frontiersin.orgnih.gov
Other Cysteine-Mediated Modifications (e.g., S-Glutathionylation)
S-glutathionylation is the reversible formation of a mixed disulfide bond between the thiol group of a this compound residue and the abundant cellular antioxidant, glutathione (GSH). wikipedia.orgmdpi.com This modification is a critical response to oxidative and nitrosative stress. wikipedia.org
Mechanisms and Implications: S-glutathionylation can occur spontaneously or be catalyzed by enzymes like glutathione S-transferases (GSTs). mdpi.com The reverse reaction, deglutathionylation, is primarily catalyzed by glutaredoxin (Grx) enzymes. nih.gov
This modification serves several key purposes:
Protection from Oxidation: It protects the reactive thiol group from irreversible oxidation to sulfinic or sulfonic acid under conditions of oxidative stress. mdpi.comnih.gov
Redox Signaling Switch: As a reversible modification, it acts as a switch to control protein function in response to changes in the cellular redox environment. nih.gov
Functional Regulation: The addition of the bulky and charged glutathione molecule can alter a protein's structure and function, inhibiting or activating it. nih.govnih.gov For example, S-glutathionylation of endothelial nitric oxide synthase (eNOS) can uncouple the enzyme, shifting it from producing NO to generating reactive oxygen species (ROS). ahajournals.org
This process is integral to regulating a wide range of proteins involved in signaling, metabolism, and cellular defense. nih.gov
Enzymatic Catalysis Involving this compound
The unique chemical properties of the this compound side chain, particularly its ability to be easily deprotonated to a reactive thiolate anion, make it a key participant in the active sites of many enzymes. nih.gov
Roles as a Catalytic Residue in Enzyme Active Sites
In an enzyme's active site, the microenvironment can lower the pKa of the this compound thiol group from ~8.5 to a more neutral pH, facilitating the formation of a highly nucleophilic thiolate ion. nih.gov This activated residue is central to the catalytic mechanism of several enzyme families.
Cysteine Proteases: This is one of the most prominent examples. In cysteine (or thiol) proteases like papain, caspases, and cathepsins, the catalytic mechanism involves a nucleophilic attack by the thiolate anion on the carbonyl carbon of a peptide bond in the substrate. libretexts.orgwikipedia.org This process typically involves a catalytic dyad or triad, often including a histidine residue that acts as a general base to accept the proton from the thiol. libretexts.orgcreative-biostructure.com The mechanism proceeds as follows:
Nucleophilic Attack: The activated thiolate attacks the peptide bond, forming a covalent thioester intermediate between the enzyme and one part of the substrate. wikipedia.org
Release of First Product: The other part of the substrate is released. wikipedia.org
Hydrolysis: The thioester intermediate is then hydrolyzed by a water molecule, releasing the second product and regenerating the free enzyme for another catalytic cycle. libretexts.org
The table below summarizes the roles of this residue in different enzyme classes.
| Enzyme Class | Catalytic Role of this compound | Example Enzymes |
| Cysteine Proteases | Acts as a nucleophile to attack the peptide bond of the substrate, forming a covalent thioester intermediate. libretexts.orgwikipedia.org | Papain, Caspases, Cathepsins, Calpain libretexts.orgwikipedia.org |
| Oxidoreductases | The thiol/thiolate group participates in redox reactions, often cycling between reduced (-SH) and oxidized states (e.g., disulfide, sulfenic acid). nih.gov | Thioredoxin Reductase, Glutathione Reductase wikipedia.org |
| Acyltransferases | The nucleophilic thiolate attacks acyl groups, forming thioester intermediates to facilitate the transfer of the acyl group. nih.gov | Not broadly defined as a class but part of various metabolic enzyme mechanisms. |
| Kinases (specific cases) | In some guanidino kinases like creatine (B1669601) kinase, a conserved, low-pKa this compound residue interacts with the substrate to help position it correctly for phosphoryl transfer. nih.gov | Muscle Creatine Kinase nih.gov |
The reactivity of the catalytic this compound also makes these enzymes susceptible to regulation by oxidation, where modifications like S-nitrosylation or S-glutathionylation at the active site can inhibit enzyme activity. nih.gov
Substrate Specificity and Enzyme Kinetics
Detailed research on the substrate specificity and enzyme kinetics of this compound is not extensively available in the public domain. While the compound is noted in various chemical and patent databases, specific studies elucidating its role as a substrate for particular enzymes, including kinetic parameters such as Michaelis constant (K_m) and maximum velocity (V_max), are not readily found. The structural similarity of this compound to natural amino acids like cysteine suggests potential interactions with enzymes that metabolize sulfur-containing amino acids. However, without dedicated enzymatic assays and kinetic profiling, its precise substrate credentials remain uncharacterized.
Structural Roles in Biomacromolecules
Contribution to Protein Folding and Stability via Disulfide Bonds
Disulfide bonds, covalent linkages formed by the oxidation of two thiol groups, are pivotal in defining the structure and stability of many proteins. rapidnovor.com While traditionally formed between cysteine residues, the incorporation of non-canonical amino acids like 2-amino-3-sulfanylbutanoic acid introduces novel possibilities for creating these stabilizing cross-links. The formation of disulfide bonds is thermodynamically linked to the process of protein folding, and these bonds can help guide the polypeptide chain into its correct three-dimensional conformation. nih.gov
The presence of the thiol group in this compound allows it to participate in thiol-disulfide exchange reactions, a fundamental process in the formation and rearrangement of disulfide bonds within proteins. nih.gov These reactions are crucial for correcting mismatched disulfide pairings during the folding process, ensuring the protein attains its most stable and functional state. nih.gov
Influence on Tertiary and Quaternary Protein Structures
These engineered disulfide bonds influence the final protein architecture in several ways:
Stabilization of Folds: They act as molecular staples, holding together different secondary structure elements like alpha-helices and beta-sheets in their correct spatial arrangement. rapidnovor.com
Defining Domains: In multi-domain proteins, disulfide bonds can help to define and stabilize the structure of individual domains.
Modulating Dynamics: The presence of a disulfide bond can reduce the flexibility of certain regions of a protein, which can be critical for its function.
Quaternary structure, which involves the assembly of multiple polypeptide subunits, can also be stabilized by inter-chain disulfide bonds. nih.gov The incorporation of this compound allows for the creation of novel covalent linkages between different protein subunits, ensuring the stability and integrity of the entire protein complex. For instance, hormones like insulin (B600854) are composed of two separate polypeptide chains held together by disulfide bonds. khanacademy.orgyoutube.com
Engineering Disulfide Bonds for Enhanced Protein Stability
The deliberate introduction of disulfide bonds, a practice known as disulfide engineering, is a powerful strategy for enhancing the stability of proteins. rapidnovor.comresearchgate.net This is particularly valuable for therapeutic proteins and industrial enzymes, which often need to function in harsh conditions outside the cellular environment. rapidnovor.com The use of this compound and other non-canonical thiol-containing amino acids in this context offers advantages over using only cysteine.
One significant advantage is the potential to form "extended" disulfide bonds. nih.gov The side chain of this compound can provide different spacing and geometric possibilities compared to cysteine, allowing for the cross-linking of more distant sites within a protein structure that would not be possible with a traditional cysteine-cysteine disulfide bond. researchgate.netnih.gov This has been demonstrated in studies where non-canonical amino acids with long side-chain thiols were genetically encoded and incorporated into proteins, resulting in mutants with significantly enhanced thermal stability. nih.gov For example, a mutant of β-lactamase was stabilized by approximately 9°C through the introduction of an extended disulfide bond. nih.gov
| Engineered Protein | Modification | Observed Stability Enhancement | Reference |
| β-lactamase | Introduction of an extended disulfide bond using a non-canonical amino acid. | ~9 °C increase in thermal stability. | nih.gov |
| T4 Lysozyme | Site-directed mutagenesis to introduce cysteine residues for disulfide bond formation. | Increased stability against thermal denaturation. | ksu.edu.sa |
| Bacillus circulans xylanase | Introduction of disulfide bonds. | Enhanced thermal stability. | researchgate.net |
Integration into Peptide and Protein Scaffolds for Functionalization
Peptide and protein scaffolds serve as frameworks for the development of new biomaterials and therapeutic agents. nih.gov The incorporation of non-canonical amino acids like this compound into these scaffolds is a key strategy for introducing novel functionalities. nih.gov Its unique thiol side chain can be used as a chemical handle for attaching other molecules, such as drugs, imaging agents, or polymers.
The process of solid-phase peptide synthesis allows for the precise, site-specific incorporation of modified amino acids into a peptide sequence. mdpi.comnih.gov This enables the creation of peptides with tailored properties. For example, the thiol group of this compound can be used for:
Bioconjugation: Covalent attachment of other molecules through thiol-maleimide or thiol-ene "click" chemistry.
Cyclization: Forming cyclic peptides by creating a disulfide bridge with another thiol-containing residue. Peptide cyclization can enhance stability, receptor binding affinity, and bioavailability.
Surface Immobilization: Attaching peptides or proteins to the surface of biomaterials or nanoparticles to improve biocompatibility or to create biosensors.
Recently, engineered thioether bonds have been used to reinforce the interaction between peptide ligands and their protein domains in synthetic scaffolds. frontiersin.org This was achieved by mutating a residue in the protein domain to a cysteine and equipping the peptide ligand with an unnatural amino acid carrying a reactive group. The binding event brings the two into proximity, forming a covalent bond. frontiersin.org A similar strategy could be employed using the thiol group of this compound to create highly stable and specific protein-peptide interactions for applications in metabolic engineering and synthetic biology. frontiersin.org
Role in Metalloprotein Active Site Architectures
Metalloproteins utilize metal ions as cofactors for a wide range of biological functions, including catalysis and electron transport. The specific geometry and coordination environment of the metal ion in the active site are critical for its function. The most common amino acid residues that act as ligands for metal ions are histidine, glutamate, aspartate, and cysteine, which provide nitrogen, oxygen, and sulfur donors. mdpi.com
The thiol group of cysteine is a particularly important ligand for various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺), due to the soft nature of the sulfur atom. mdpi.com Given that this compound also possesses a thiol group, it has the potential to be incorporated into the active sites of metalloproteins to modulate their properties.
While cysteine is the preferred ligand in many structural zinc sites, the introduction of this compound could alter the coordination geometry and the electronic properties of the metal center. mdpi.com This could lead to changes in the protein's catalytic activity, substrate specificity, or redox potential. For example, in blue copper proteins, the copper ion is typically coordinated by two histidines, one cysteine, and one methionine. mdpi.com Replacing the coordinating cysteine with this compound could fine-tune the properties of the copper center. The structural analogue, penicillamine (B1679230) ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid), is a known metal chelating agent, highlighting the capacity of such structures to bind metal ions. nih.govbindingdb.org The engineering of metalloprotein active sites with non-canonical amino acids like this compound represents a promising avenue for creating novel biocatalysts and sensors.
| Metal Ion | Common Coordinating Residues | Potential Role of this compound |
| Zinc (Zn²⁺) | Cysteine, Histidine, Aspartate, Glutamate | Structural or catalytic ligand, modifying coordination geometry. |
| Copper (Cu²⁺/Cu⁺) | Cysteine, Histidine, Methionine | Ligand in Type 1, Type 2, or Type 3 copper centers, tuning redox potential. |
| Iron (Fe²⁺/Fe³⁺) | Cysteine, Histidine | Component of iron-sulfur clusters or heme-coordinating ligand. |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the analysis of amino acids, including 2-Amino-3-sulfanylbutanoic acid. It allows for the separation of complex mixtures and the precise quantification of individual components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. nih.gov It offers high resolution and sensitivity, making it suitable for a wide range of applications. For the analysis of this compound and its isomers, various HPLC methods have been developed, often employing derivatization to enhance detection. nih.govresearchgate.net
One common approach involves pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which forms stable, fluorescent derivatives that can be readily analyzed by reverse-phase HPLC. usp.org Another sensitive method uses 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence derivatization, allowing for the determination of threonine isomers in mammalian tissues. researchgate.net For direct analysis without derivatization, which can sometimes introduce errors, specific HPLC-UV methods have been developed for the simultaneous quantification of multiple underivatized amino acids. acs.org
The choice of detector is critical and depends on the specific requirements of the analysis. Common detectors include:
UV-Vis Detectors: These are widely used, especially after derivatization with a chromophore-containing reagent. youtube.com For underivatized amino acids, UV detection is also possible, although it may be less sensitive for some compounds. acs.org
Fluorescence Detectors: When high sensitivity is required, fluorescence detection is employed, often in conjunction with fluorescent derivatizing agents like AQC or o-phthaldialdehyde (OPA). youtube.comnih.gov
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, enabling the direct analysis of amino acids without derivatization. youtube.com This technique is particularly powerful for complex biological samples and for the analysis of isomers. shimadzu.co.kracs.orgnih.gov
Table 1: HPLC Methods for this compound (Threonine) Analysis
| Method | Derivatization Reagent | Detection Method | Application |
| Reversed-Phase HPLC | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | Amino acid composition analysis usp.org |
| Two-Dimensional HPLC | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence | Determination of threonine isomers in mammalian tissues researchgate.net |
| Reversed-Phase HPLC | None | UV | Simultaneous quantification of underivatized amino acids in dietary supplements acs.org |
| HPLC with Chiral Columns | None | MS/MS | Chiral separation of D/L-threonine and its isomers shimadzu.co.kr |
| HPLC | o-phenylenediamine | UV/Fluorometric | Assay for threonine/serine dehydratase nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mtoz-biolabs.com Since amino acids are generally non-volatile due to their polar nature, a derivatization step is required before GC-MS analysis. sigmaaldrich.comthermofisher.com This process replaces active hydrogens on the amino, carboxyl, and thiol groups with nonpolar moieties, thereby increasing the volatility of the amino acid. sigmaaldrich.com
Common derivatization reagents for GC-MS analysis of amino acids include:
Silylating reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comthermofisher.com
Chloroformates: Methyl chloroformate is used in a derivatization process that can be optimized to prevent racemization, which is crucial for chiral analysis. nih.gov
GC-MS is particularly valuable for metabolic profiling and isotopomer balancing, providing detailed information on the distribution of isotopes in amino acids, which is essential for metabolic flux analysis. mtoz-biolabs.comdss.go.th The high separation efficiency of GC combined with the precise identification and quantification capabilities of MS makes it a vital tool in life science research, clinical diagnostics for metabolic disorders, and food science. mtoz-biolabs.com
Table 2: GC-MS Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Abbreviation | Target Functional Groups | Notes |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -SH | Forms volatile by-products, enhancing detection. thermofisher.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -SH | A common silylation reagent. sigmaaldrich.com |
| Methyl Chloroformate | --- | -NH2, -COOH | Derivatization conditions can be controlled to avoid racemization. nih.gov |
| Pentafluoropropionic anhydride/Heptafluorobutanol | --- | -NH2, -OH | Achieves good sensitivity but may cause racemization. nih.gov |
Mass Spectrometry-Based Profiling and Quantification
Mass spectrometry (MS) coupled with chromatographic separation stands as a cornerstone for the analysis of amino acids like threonine. This powerful combination allows for both the identification and precise measurement of threonine and its metabolites in complex samples.
Metabolomics, the comprehensive study of small molecules within a biological system, utilizes both targeted and untargeted strategies to investigate threonine.
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. In the context of threonine, this approach is used to accurately measure its concentration in various biological fluids and tissues. For instance, a targeted metabolomic study on stroke patients identified significant differences in the serum levels of several amino acids, including threonine, between groups with good and poor functional recovery. nih.gov This was achieved using ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). nih.gov Similarly, targeted amino acid profiling in patients with phenylketonuria (PKU) revealed L-threonine as one of the statistically significant amino acids that varied among different patient subgroups. mdpi.com These studies highlight the utility of targeted metabolomics in identifying potential biomarkers for disease diagnosis and prognosis. nih.govmdpi.com
Untargeted metabolomics , on the other hand, aims to capture a global snapshot of all detectable metabolites in a sample, without pre-selection. This discovery-driven approach is valuable for identifying novel metabolic pathways and biomarkers associated with a particular condition. For example, untargeted metabolomics has been employed to study the metabolic changes in quinoa under drought stress, where threonine metabolism was identified as a significantly affected pathway. nih.gov In clinical research, untargeted metabolomics of plasma from PKU patients has helped in understanding the broader metabolic dysregulations beyond just phenylalanine levels. mdpi.com While untargeted analysis provides a comprehensive overview, subsequent targeted analysis is often required to validate and quantify the specific metabolites of interest, such as threonine. nih.gov
A comparative overview of these approaches is presented below:
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Goal | Absolute quantification of specific metabolites | Comprehensive profiling of all detectable metabolites |
| Selectivity | High | Low (initially) |
| Sensitivity | High | Variable |
| Hypothesis | Hypothesis-driven | Hypothesis-generating |
| Application for Threonine | Accurate measurement of threonine levels in various samples. nih.govmdpi.com | Discovery of threonine-related metabolic alterations. mdpi.comnih.gov |
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for the highly accurate quantification of molecules, including amino acids. mdpi.com This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C-labeled threonine) to the sample. acs.orgacs.org The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. This approach effectively corrects for variations in sample preparation and instrument response, leading to highly precise and accurate results. mdpi.com
IDMS has been successfully applied to quantify threonine in various matrices. For instance, in a study quantifying human growth hormone, the threonine content was determined using liquid chromatography/isotope dilution mass spectrometry (LC/IDMS) after acid hydrolysis of the protein. acs.orgacs.org The use of isotopically labeled threonine (L-threonine-¹³C₄,¹⁵N) ensured high accuracy with measurement uncertainties of less than 1.5%. acs.orgacs.org Another study utilized the infusion of L-[1-¹³C]-threonine to assess its metabolism in vivo by gas chromatography/mass spectrometry (GC/MS). nih.gov
Key aspects of IDMS for threonine analysis include:
High Accuracy and Precision: Minimizes errors from sample matrix effects and extraction inconsistencies. mdpi.com
Traceability: Results can be traceable to the International System of Units (SI). mdpi.com
Requirement for Labeled Standards: The availability of high-purity, isotopically labeled threonine is essential. acs.org
| Parameter | Finding in Threonine Analysis | Reference |
| Technique | Liquid Chromatography/Isotope Dilution Mass Spectrometry (LC/IDMS) | acs.orgacs.org |
| Isotope Used | L-threonine-¹³C₄,¹⁵N | acs.org |
| Application | Quantification of threonine released from protein hydrolysis | acs.orgacs.org |
| Precision | Coefficient of variation (CV) of less than 1.5% | acs.orgacs.org |
Electrochemical Detection Methods
Electrochemical methods offer a promising alternative to mass spectrometry for the detection of amino acids, providing advantages such as rapid analysis, cost-effectiveness, and potential for miniaturization. nih.gov These methods are typically based on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode.
While the direct electrochemical detection of threonine can be challenging due to its electro-inactivity within the typical potential window, researchers have developed innovative approaches to overcome this limitation. One strategy involves the use of chemically modified electrodes that can catalyze the oxidation of threonine, thereby generating a measurable electrical signal. For instance, a study demonstrated the simultaneous detection of glutathione (B108866), threonine, and glycine (B1666218) using a ruthenium hexacyanoferrate/reduced graphene oxide modified electrode. researchgate.net
Another advanced application involves the development of peptide-based electrochemical sensors. In one study, a peptide sequence containing phosphothreonine was used to fabricate a sensor for the detection of uranyl ions. bohrium.comnih.gov The binding of the target ion to the phosphothreonine residue induced a change in the peptide's flexibility, which was detected as a change in the electrochemical signal. bohrium.com This research highlights the potential of using threonine and its modified forms as recognition elements in highly specific biosensors. bohrium.comnih.gov
Key features of electrochemical methods for threonine include:
Rapid and Cost-Effective Analysis: Offers potential for point-of-care and high-throughput screening. nih.gov
High Sensitivity: Nanomolar detection limits have been reported for some methods. researchgate.net
Specificity Challenges: The development of highly selective recognition layers is crucial to avoid interference from other amino acids and electroactive species. nih.gov
| Method | Key Feature | Application Example | Reference |
| Voltammetry at Modified Electrode | Simultaneous detection of multiple amino acids | Detection of threonine, glutathione, and glycine | researchgate.net |
| Peptide-Based Biosensor | High specificity through biorecognition | Uranyl ion detection using a phosphothreonine-containing peptide | bohrium.comnih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comsciencepublishinggroup.com For 2-amino-3-sulfanylbutanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31++G(d,p), can provide valuable information about its molecular orbitals (HOMO and LUMO) and reactivity. mdpi.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carboxylic acid group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.190 | 5.17 |
Note: The data in this table is illustrative and based on typical values for similar amino acids. Actual values would require specific DFT calculations.
The reactivity of the thiol group (-SH) in this compound is a key aspect of its chemical behavior. The thiol group can exist in its protonated form (R-SH) or as a deprotonated thiolate anion (R-S⁻). The thiolate form is a much stronger nucleophile and is generally considered the more reactive species in many biological reactions.
The acid dissociation constant (pKa) of the thiol group determines the proportion of the thiolate form at a given pH. researchgate.net The pKa itself is highly sensitive to the local microenvironment. researchgate.net Factors such as the presence of nearby charged functional groups can significantly perturb the pKa. For instance, a neighboring positively charged group, like a protonated amine, can lower the thiol pKa, increasing the concentration of the reactive thiolate at physiological pH. Conversely, a nearby negatively charged group, like a deprotonated carboxylate, would be expected to raise the thiol pKa. nih.gov This modulation of thiol pKa by the surrounding electrostatic environment is a critical factor in enzyme catalysis and protein function. nih.gov
There exists a paradoxical relationship concerning thiol reactivity: a lower pKa increases the fraction of the highly reactive thiolate at a given pH, but it can also correlate with a lower intrinsic reactivity of the thiolate itself. Computational studies can help dissect these opposing effects by calculating the pKa and the activation energies for specific reactions of both the thiol and thiolate forms.
Molecular Dynamics Simulations of this compound in Protein Environments
Molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. aalto.fiarxiv.org These simulations are invaluable for understanding how this compound behaves when it is part of a larger protein structure.
When incorporated into a peptide or protein, the side chain of this compound can adopt various conformations. MD simulations can explore the potential energy surface of the side chain's dihedral angles, revealing the most stable or preferred conformations. researchgate.net This conformational flexibility is crucial for its function, allowing it to adapt its shape to interact with other molecules or parts of the protein. The presence of the bulky thiol group and the adjacent methyl group will influence the accessible conformational space.
If this compound acts as a ligand that binds to a protein, MD simulations can be used to model this interaction in detail. nih.gov By placing the amino acid in the binding site of a protein and simulating the system's dynamics, researchers can observe the stability of the binding, the key intermolecular interactions (such as hydrogen bonds, electrostatic interactions, and van der Waals forces), and the role of water molecules in mediating the interaction. nih.gov These simulations can provide a dynamic picture of the binding process, which is often not fully captured by static methods. nih.gov
Molecular Docking Studies of Analogues and Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to screen for potential inhibitors of a protein target.
For this compound, docking studies would be particularly useful for investigating the binding of its analogues and derivatives to a specific protein receptor. mdpi.commdpi.comnih.gov By systematically modifying the structure of the parent compound (e.g., by altering the substituents on the thiol group or modifying the backbone), researchers can use docking to predict how these changes affect the binding affinity and orientation in the active site.
The results of docking studies are typically presented as a scoring function, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. These studies can guide the synthesis of new derivatives with improved potency or selectivity.
Table 2: Illustrative Molecular Docking Results for Analogues of this compound
| Analogue | Modification | Docking Score (kcal/mol) | Key Interactions |
| Analogue 1 | S-methylation | -6.5 | Hydrogen bond with Serine, van der Waals interactions |
| Analogue 2 | N-acetylation | -5.8 | Hydrogen bond with Aspartate, loss of salt bridge |
| Analogue 3 | Carboxyl esterification | -7.2 | Increased hydrophobic interactions in the binding pocket |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific interactions and scores would depend on the target protein.
Predictive Modeling of Chemical Reactions and Pathways
Computational and theoretical studies are increasingly pivotal in forecasting the metabolic fate and reactivity of novel or less-studied chemical compounds. For this compound, while direct predictive modeling studies are not extensively documented, the principles and methodologies applied to analogous sulfur-containing amino acids, such as cysteine and methionine, provide a robust framework for predicting its potential chemical reactions and metabolic pathways. These models leverage the known reactivity of functional groups and the enzymatic machinery of metabolic networks to generate hypotheses about the compound's transformations within a biological system.
Predictive modeling in this context typically involves several key approaches:
Homology-Based Pathway Prediction: This method relies on the structural similarity of this compound to known amino acids like threonine and cysteine. By identifying enzymes that act on these analogous substrates, it is possible to predict potential enzymatic reactions for the target compound. For instance, enzymes involved in the transsulfuration pathway, which facilitates the transfer of sulfur between methionine and serine to form cysteine, could potentially recognize and metabolize this compound. nih.govuomustansiriyah.edu.iq
Machine Learning and Deep Learning Models: Advanced computational tools utilize machine learning algorithms to predict the reactivity of specific sites within a molecule. For example, deep learning models like pCysMod have been developed to predict various post-translational modifications on cysteine residues. nih.gov Such models, trained on large datasets of known protein modifications, could be adapted to predict the susceptibility of the sulfanyl (B85325) group in this compound to similar biochemical transformations. Furthermore, sequence-based prediction of cysteine reactivity can achieve high accuracy, which could be extrapolated to predict the reactivity of this non-standard amino acid if incorporated into a peptide chain. acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can model the reaction mechanisms at an atomic level, providing detailed insights into the transition states and energy barriers of potential reactions. By simulating the interaction of this compound with the active site of a candidate enzyme, QM/MM studies can predict the likelihood and products of a given enzymatic reaction.
Predicted Reactions and Pathways:
Based on the metabolic pathways of structurally similar amino acids, several potential reactions and pathways for this compound can be hypothesized. The presence of both an amino group and a sulfanyl group suggests its participation in both amino acid and sulfur metabolism.
| Predicted Reaction Type | Potential Enzymes Involved (by analogy) | Predicted Products | Relevant Metabolic Pathway (by analogy) |
| Transamination | Transaminases (e.g., Alanine transaminase, Aspartate transaminase) | 3-Sulfanyl-2-oxobutanoic acid | Amino Acid Metabolism |
| Decarboxylation | Decarboxylases | 2-Amino-3-sulfanylbutane | Amine Biosynthesis |
| Oxidation of Sulfanyl Group | Cysteine dioxygenase (by analogy) | 2-Amino-3-(sulfinyl)butanoic acid | Sulfur Amino Acid Metabolism |
| Desulfuration | Cysteine desulfhydrase (by analogy) | 2-Aminobutanoic acid + Hydrogen sulfide (B99878) | Sulfur Metabolism |
| Incorporation into Peptides | Aminoacyl-tRNA synthetases (with potential for misincorporation) | Peptides containing this compound | Protein Synthesis |
Interactive Data Table: Predicted Metabolic Fate of this compound
The following table summarizes the predicted metabolic transformations of this compound based on known pathways of analogous compounds.
| Reaction Class | Key Enzyme Family (Analogous) | Potential Transformation | Significance |
|---|---|---|---|
| Amino Group Metabolism | Transaminases | Removal of the amino group to form a keto acid. | Integration with central carbon metabolism. |
| Carboxyl Group Metabolism | Decarboxylases | Removal of the carboxyl group to form a biogenic amine. | Production of signaling molecules or metabolic intermediates. |
| Sulfur Group Metabolism | Dioxygenases / Desulfhydrases | Oxidation or removal of the sulfur atom. | Contribution to the cellular sulfur pool and redox balance. nih.gov |
It is important to note that these predictions are theoretical and require experimental validation. The actual metabolic fate of this compound will depend on its bioavailability, cellular concentrations, and the specific enzymatic repertoire of the organism . Future research employing metabolomics and in vitro enzymatic assays will be crucial to confirm these predicted pathways.
Chemical Biology and Biotechnological Applications Non Clinical
Use as Building Blocks in Peptide and Protein Engineering
The unique structure of 2-amino-3-sulfanylbutanoic acid, featuring a reactive thiol group, makes it a valuable tool for peptide and protein engineering. Its incorporation can introduce novel functionalities and structural constraints.
Site-Specific Labeling and Conjugation Strategies
The site-specific incorporation of unnatural amino acids (UAAs) is a powerful technique for labeling proteins with specific tags or dyes, enabling detailed study of their function and behavior. nih.govkoreascience.krresearchgate.net The thiol group on this compound provides a reactive handle for chemoselective ligation strategies, similar to the widely used cysteine, but with potentially different reactivity and structural implications.
Strategies for site-specific labeling often involve the genetic code expansion technique, where a unique codon is assigned to the unnatural amino acid. nih.govresearchgate.net Once incorporated into the protein sequence at a desired location, the thiol group can be targeted for conjugation with various molecules, such as fluorescent probes, through reactions like maleimide (B117702) chemistry. nih.gov This allows for precise attachment of labels for applications in fluorescence resonance energy transfer (FRET) studies, microscopy, and other biophysical analyses. mdpi.com Expressed protein ligation (EPL) is another powerful method where a protein C-terminal thioester is ligated to a peptide or molecule with an N-terminal cysteine or a related thiol-containing amino acid, allowing for the semi-synthesis of modified proteins. mdpi.com
Design of Peptidomimetics and Constrained Peptides
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. The incorporation of β-amino acids, like this compound, can modulate the conformation and proteolytic susceptibility of peptides. elsevierpure.com
Constraining the conformation of a peptide is a key strategy to enhance its biological activity and stability. nih.gov The thiol group of this compound can be used as a point for intramolecular cyclization. This can be achieved by forming a disulfide bond with another cysteine or this compound residue within the same peptide chain. Such cyclization reduces the conformational flexibility of the peptide, locking it into a bioactive conformation. nih.gov This approach is analogous to the use of paired cysteines to create looped peptides, which can result in structures with remarkable properties, including improved inhibitory activity against enzymes. nih.gov
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. This compound and its derivatives can be employed in the creation of probes designed to investigate specific biological targets and events.
Fluorescent Probes for Thiol Detection
While this compound is itself a thiol-containing amino acid, the fundamental chemistry involving thiol reactivity is central to the design of fluorescent probes for detecting other biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). nih.govdoi.orgmit.edu These probes often utilize a reaction with the target thiol to induce a change in fluorescence—a "turn-on" or ratiometric response. doi.orgnih.gov
Common strategies for thiol detection probes include:
Michael Addition: Probes containing a Michael acceptor react with thiols, leading to a change in the electronic properties of the fluorophore and a corresponding change in its emission. mdpi.com
Thiol-Disulfide Exchange: Probes with a disulfide bond can react with cellular thiols, leading to cleavage of the bond and release of a fluorescent reporter. nih.govmdpi.com
Cyclization Reactions: Aldehyde-containing probes can react with the thiol and amine groups of amino acids like cysteine and homocysteine to form thiazolidine (B150603) or thiazinane rings, altering the fluorophore's conjugation and emission. doi.org
These probes are instrumental in visualizing the distribution and dynamic changes of thiols in living cells and tissues, which is crucial for understanding redox homeostasis and its link to various diseases. nih.govnih.gov
Affinity-Based Probes for Target Identification
Affinity-based probes (AfBPs) are powerful tools for identifying the cellular targets of bioactive small molecules. nih.gov These probes typically consist of three components: a scaffold that provides affinity and selectivity for the target protein, a reactive group (or "warhead") for covalent binding, and a tag for detection and enrichment. nih.govsigmaaldrich.com
As an isoleucine analog, this compound (thiaisoleucine) has been shown to interact with isoleucine-dependent targets. pnas.org For instance, research has demonstrated that thiaisoleucine targets the cytoplasmic isoleucyl-tRNA synthetase (IleRS) in the malaria parasite Plasmodium falciparum. pnas.orgnih.govresearchgate.net This was discovered by selecting for parasites resistant to thiaisoleucine and identifying mutations in the gene for this enzyme. pnas.orgnih.govresearchgate.net This validates isoleucine utilization as a potential pathway for drug development. nih.gov By incorporating a reactive moiety and a reporter tag onto a thiaisoleucine scaffold, an AfBP could be designed to specifically label and identify other proteins that bind isoleucine or its analogs.
| Probe Type | Target | Mechanism/Finding | Reference |
| Affinity-Based Probe | Cytoplasmic Isoleucyl-tRNA Synthetase (P. falciparum) | Thiaisoleucine acts as a competitive inhibitor of isoleucine, and resistance is conferred by mutations in the synthetase enzyme. | pnas.org, nih.gov, researchgate.net |
Role in the Synthesis of Complex Organic Molecules and Biomaterials
The unique chemical functionalities of this compound make it a useful building block in synthetic chemistry beyond peptides. Its trifunctional nature (amine, carboxylic acid, and thiol) allows for its incorporation into a variety of complex structures.
The principles of using amino acids in the synthesis of biomaterials are well-established, with strategies involving non-covalent self-assembly, covalent polymerization, and genetic encoding to create functional materials in vivo and in vitro. nih.gov The thiol group of this compound offers a site for cross-linking or polymerization, potentially leading to the formation of novel hydrogels, films, or scaffolds for tissue engineering. For example, the chemistry used to create pyridinethiol derivatives for biological applications could be adapted, using this compound as a starting material to build complex heterocyclic scaffolds. rsc.org Furthermore, its structural similarity to penicillamine (B1679230), a drug used for chelation therapy, suggests its potential as a scaffold for designing new chelating agents for various applications. wikipedia.org
Applications in Biosensor Design and Development
The distinct chemical architecture of this compound, particularly the presence of a thiol (-SH) group, positions it as a compound of interest for applications in biosensor technology. The thiol group has a well-established high affinity for noble metal surfaces, most notably gold, which is a common substrate in the fabrication of electrochemical and optical biosensors. This affinity allows for the straightforward and stable immobilization of the molecule onto a sensor surface through self-assembly, creating a functionalized interface for detecting target analytes.
While specific, detailed research on biosensors exclusively utilizing this compound is not extensively documented in publicly available literature, the principles governing the use of similar thiol-containing amino acids, such as cysteine, are directly applicable. These principles suggest two primary avenues for its use in biosensor design:
Direct Detection of Analytes: The amino and carboxyl groups of this compound, once it is anchored to a sensor surface via its thiol group, are available for interaction with other molecules. These functional groups can act as chelating agents for heavy metal ions. The binding of metal ions to this immobilized layer would alter the electrochemical or optical properties of the sensor surface, generating a measurable signal proportional to the analyte concentration.
Enzyme Immobilization: The thiol group serves as an effective anchor for the covalent attachment of enzymes to a biosensor electrode. This immobilization is crucial for the development of enzymatic biosensors, as it enhances the stability and reusability of the biological recognition element. For instance, an enzyme could be linked to a this compound-modified surface to create a sensor for its specific substrate. The close proximity between the enzyme and the electrode surface facilitated by this linkage can improve the efficiency of electron transfer, leading to a more sensitive and rapid sensor response. Microbial biosensors can also be engineered for various applications, including the monitoring of food quality and the dynamic regulation of metabolic pathways. nih.gov
The table below conceptualizes potential biosensor applications based on the functional properties of this compound, drawing parallels from established research on similar compounds.
| Biosensor Type | Potential Analyte | Principle of Detection | Potential Advantage |
| Electrochemical | Heavy Metal Ions | Chelation of metal ions by the surface-immobilized this compound, causing a detectable change in the electrochemical signal. | High sensitivity due to the specific binding interaction. |
| Enzymatic | Various Substrates | Covalent immobilization of an enzyme via the thiol group for the detection of its corresponding substrate. | Enhanced enzyme stability and potential for reusability of the biosensor. |
| Optical (e.g., SPR) | Biomolecules | Change in refractive index upon binding of a target molecule to the functionalized gold surface. | Real-time and label-free detection. |
Strategies for Metabolic Engineering and Bioproduction of Related Compounds
While the direct fermentative production of this compound is not a primary focus in current research, extensive work has been done on the metabolic engineering of microorganisms for the high-yield production of its precursor, L-threonine. nih.gov The industrial production of L-threonine is predominantly achieved through fermentation using strains of Escherichia coli and Corynebacterium glutamicum. nih.govfrontiersin.org Systems metabolic engineering approaches have been successfully applied to develop genetically defined L-threonine overproducing E. coli strains. nih.govembopress.org
The biosynthesis of L-threonine from aspartate involves a five-step enzymatic pathway, and strategies to enhance its production focus on overcoming the tight native regulation and diverting metabolic flux towards the target amino acid. nih.govwikipedia.org Key strategies in the metabolic engineering of E. coli for enhanced L-threonine production include:
Deregulation of Feedback Inhibition: The first enzyme in the pathway, aspartate kinase, is subject to feedback inhibition by L-threonine. The genes encoding these enzymes, such as thrA and lysC in E. coli, are mutated to render the enzymes insensitive to threonine, thus preventing the shutdown of the biosynthetic pathway at high product concentrations. nih.govembopress.org
Overexpression of Pathway Genes: To increase the metabolic flow towards L-threonine, the genes of the threonine operon (thrA, thrB, thrC), which encode for aspartokinase/homoserine dehydrogenase, homoserine kinase, and threonine synthase respectively, are typically overexpressed using strong promoters on high-copy plasmids. nih.gov
Elimination of Competing Pathways: To maximize the carbon flux towards L-threonine, competing metabolic pathways that drain the precursor pool or degrade the final product are eliminated. This is achieved by knocking out genes such as metA (homoserine O-succinyltransferase) and lysA (diaminopimelate decarboxylase) to block the biosynthesis of methionine and lysine (B10760008), respectively. nih.govembopress.org Additionally, the gene tdh, which encodes for threonine dehydrogenase, is deleted to prevent the degradation of L-threonine. nih.gov
Enhancing Precursor Supply: The availability of the initial precursor, L-aspartate, which is derived from the TCA cycle intermediate oxaloacetate, is another critical factor. Engineering the central carbon metabolism to channel more carbon towards oxaloacetate can further boost threonine production.
The successful implementation of these strategies has resulted in E. coli strains capable of producing L-threonine at high titers, with yields reaching up to 0.393 g per gram of glucose in fed-batch cultures. nih.govembopress.org This highly efficient bioproduction of L-threonine provides a readily available and cost-effective starting material for the subsequent chemical or enzymatic synthesis of this compound and other threonine derivatives. medchemexpress.com
The following table summarizes key genetic modifications performed in E. coli to achieve overproduction of L-threonine.
| Gene Target | Genetic Modification | Rationale | Reference |
| thrA, lysC | Mutation to remove feedback inhibition | To prevent the allosteric inhibition of aspartate kinase by L-threonine, allowing for continuous production. | nih.gov, embopress.org |
| thrA, thrB, thrC | Overexpression | To increase the concentration of key biosynthetic enzymes and enhance the overall pathway flux. | nih.gov |
| tdh | Gene knockout | To prevent the degradation of the final product, L-threonine. | nih.gov |
| metA, lysA | Gene knockout | To block competing pathways for methionine and lysine biosynthesis, increasing precursor availability for the threonine pathway. | nih.gov, embopress.org |
| ilvA | Mutation | To remove pathways for threonine degradation. | nih.gov |
Future Directions in Research on 2 Amino 3 Sulfanylbutanoic Acid
Advanced Synthetic Strategies for Complex Architectures
The development of novel synthetic methodologies is paramount to unlocking the potential of 2-amino-3-sulfanylbutanoic acid and its derivatives as building blocks for more complex molecular architectures. Future research is trending towards the creation of sophisticated structures with tailored properties for applications in materials science and medicinal chemistry.
A significant area of development involves the use of these amino acids as ligands for the synthesis of coordination complexes. Research has demonstrated the successful synthesis of coordination compounds with various metal ions, such as chromium(III) and oxovanadium(IV). researchgate.netchemmethod.com For instance, a chromium(III) complex with 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid has been prepared and characterized, suggesting a hexa-coordinated octahedral geometry. chemmethod.com These studies provide a foundation for designing more intricate multi-metallic structures or metal-organic frameworks (MOFs) where the thiol and amino groups of the butanoic acid derivative can be precisely positioned to dictate the final architecture and catalytic or material properties.
Another promising strategy is the incorporation of these amino acids into peptide backbones to create peptidomimetics with constrained conformations or novel functionalities. The thiol group offers a reactive handle for post-synthetic modifications, such as pegylation, cyclization, or conjugation to other molecules. Furthermore, multi-component reactions, which have been successfully used to synthesize complex heterocyclic systems like 2-amino-3-cyano-4H-chromenes, could be adapted for derivatives of this compound. nih.gov This approach allows for the rapid generation of diverse molecular libraries for screening in various applications. nih.gov
Future synthetic goals will likely focus on stereoselective syntheses to control the precise three-dimensional arrangement of the molecule, which is crucial for biological activity. The development of efficient, scalable synthetic routes will be essential for making these complex architectures accessible for widespread investigation. nih.gov
Deeper Elucidation of Thiol Redox Biology and Signaling
The thiol group is a key player in cellular redox homeostasis, and the unique structural context of the thiol in this compound presents an opportunity to dissect specific aspects of thiol redox biology. The key components of the cellular thiol redox buffering system include the cysteine/cystine and glutathione (B108866) redox pairs, alongside enzymes like thioredoxins and glutaredoxins. nih.gov Future research will aim to understand how exogenous thiols like this compound integrate into and modulate these intricate networks.
A primary focus will be to investigate its role as an antioxidant and its interaction with reactive oxygen species (ROS). Studies on other thiol-containing compounds, such as N-acetylcysteine (NAC), have shown they can protect against oxidative stress-induced cellular damage by replenishing intracellular glutathione levels and directly scavenging ROS. nih.gov Research is needed to determine the specific reaction kinetics of this compound with different ROS and to understand how its structure influences its antioxidant capacity.
Beyond direct antioxidant activity, there is a need to explore its influence on redox-sensitive signaling pathways. Many cellular processes are regulated by the reversible oxidation of cysteine residues on proteins, a mechanism known as redox signaling. Introducing an exogenous thiol could potentially alter the cellular redox state and thereby influence signaling cascades involved in inflammation, apoptosis, and cell proliferation. nih.gov For example, it has been shown that the nuclear factor-κB (NF-κB) translocation process, which is critical in cellular stress responses, is sensitive to the redox state of the cytoplasm. nih.gov Elucidating how this compound affects such pathways could reveal novel therapeutic intervention points.
The potential for this compound to form disulfides with protein cysteine residues (a process known as S-thiolation) is another critical area for future study. This modification can alter protein function and is a key mechanism in redox regulation. Identifying the protein targets of S-thiolation by this compound would provide significant insight into its biological effects.
Integration with Systems Biology and Multi-Omics Approaches
To gain a comprehensive understanding of the biological impact of this compound, future research must move beyond single-target analyses and embrace systems-level approaches. drugtargetreview.com Systems biology, which integrates experimental and computational methods to analyze complex biological systems, offers a powerful framework for this endeavor. nih.govresearchgate.net By employing multi-omics technologies—such as proteomics, metabolomics, and transcriptomics—researchers can capture a global snapshot of the cellular response to this compound.
A multi-omic study could involve treating a cellular model with this compound and then concurrently measuring changes in thousands of proteins (proteomics) and metabolites (metabolomics). This data can reveal which metabolic pathways and cellular networks are most significantly perturbed. For example, metabolomic analysis of endometrial cancer has successfully identified alterations in amino acid and nucleotide metabolism, demonstrating the power of this approach to uncover pathway-based insights. nih.gov
Table 1: Potential Multi-Omics Approaches and Their Research Goals
| Omics Technology | Research Goal | Potential Findings |
| Proteomics | Identify proteins that are differentially expressed or post-translationally modified (e.g., S-thiolation) upon treatment. | Uncovering protein targets and modulated signaling pathways (e.g., NF-κB, Keap1-Nrf2). |
| Metabolomics | Quantify changes in the cellular metabolome to understand the compound's impact on metabolic pathways. | Revealing effects on central carbon metabolism, glutathione synthesis, and other amino acid pathways. |
| Transcriptomics | Measure changes in gene expression to identify regulatory responses to the compound. | Identifying upregulated or downregulated genes involved in stress response, antioxidant defense, and apoptosis. |
| Integrative Analysis | Combine data from all 'omics' layers to build a comprehensive model of the compound's mechanism of action. | Creating a network model that links gene expression changes to protein levels and subsequent metabolic shifts. researchgate.net |
This systems-level data can then be used to construct computational models of the affected biological networks, allowing for the prediction of cellular behavior and the identification of key nodes for further investigation. nih.gov Such an integrated approach is essential for deciphering the multifaceted roles of this compound, moving from a reductionist view to a holistic understanding of its biological function. drugtargetreview.com
Novel Applications in Chemical Biology Tool Development
The unique chemical properties of this compound make it an attractive scaffold for the development of novel chemical biology tools. These tools are designed to probe, visualize, or manipulate biological processes in living systems, providing insights that are often unattainable through traditional biochemical methods.
One major avenue of research is the development of molecular probes for detecting specific analytes or enzymatic activities. The thiol group can act as a reactive center in probes designed to detect reactive oxygen species or electrophilic metabolites. For instance, the thiol could be incorporated into a fluorogenic molecule that remains in a non-fluorescent "caged" state until it reacts with a specific analyte, leading to the release of the fluorophore.
Another application is in the design of activity-based protein profiling (ABPP) probes. ABPP probes are used to identify and quantify the active members of entire enzyme families directly in native biological systems. A derivative of this compound could be functionalized with a reporter tag (like biotin (B1667282) or a fluorescent dye) and a reactive group designed to covalently bind to the active site of a target enzyme class, such as certain proteases or transferases.
Furthermore, the compound could be used as a building block for creating novel inhibitors or modulators of enzymes involved in redox homeostasis. By attaching it to other pharmacophores, researchers could design multi-target agents that simultaneously influence multiple nodes within a disease network. This strategy is part of a paradigm shift in drug discovery toward developing single molecules that can modulate several biological targets. nih.gov The synthesis of ovothiols, which are marine-derived thiol-histidine betaines, serves as an example of how nature utilizes sulfur-containing amino acids as building blocks for functional molecules that could inspire the design of new tools. rsc.org
The development of such tools will not only advance our fundamental understanding of biology but also has the potential to provide new leads for diagnostics and therapeutic intervention.
Q & A
Q. What are the recommended methods for synthesizing 2-Amino-3-sulfanylbutanoic acid with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, multi-step synthesis protocols are recommended. A common strategy involves:
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during synthesis to prevent unwanted side reactions .
- Chiral Catalysts : Employ chiral auxiliaries or asymmetric catalysis to ensure stereochemical control. For example, Michael addition reactions with thioglycolic acid derivatives can yield enantiomerically enriched products when using chiral ligands .
- Purification Techniques : Utilize chiral chromatography (e.g., HPLC with chiral stationary phases) or recrystallization in polar solvents (e.g., water/ethanol mixtures) to isolate the desired enantiomer .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the sulfanyl group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .
- Handling : Use gloves, lab coats, and fume hoods to minimize exposure. The compound’s sulfanyl group can react with heavy metals, so avoid metal-containing equipment during handling .
- Stability Monitoring : Regularly analyze samples via UV-Vis spectroscopy (λ = 260–280 nm) or LC-MS to detect degradation products (e.g., disulfide formation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Contradictions often arise from differences in stereochemistry, assay conditions, or impurity profiles. To address these:
- Structural-Activity Relationship (SAR) Studies : Synthesize and test enantiopure derivatives to isolate stereochemical effects. For example, compare (2S) and (2R) configurations using in vitro receptor-binding assays .
- Standardized Bioassays : Use cell lines with validated receptor expression (e.g., HEK293 cells expressing GABA receptors) under controlled pH and temperature conditions. Include positive controls (e.g., baclofen) to calibrate responses .
- Impurity Profiling : Characterize synthetic batches via NMR and high-resolution mass spectrometry (HRMS) to identify confounding impurities (e.g., oxidized byproducts) .
Q. How can researchers design experiments to elucidate the role of stereochemistry in the biological activity of this compound?
Methodological Answer:
- Chiral Resolution : Separate enantiomers using preparative chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis of ester derivatives) .
- X-ray Crystallography : Determine the absolute configuration of the compound and its protein-bound complexes to correlate stereochemistry with receptor interactions .
- Computational Modeling : Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding affinities of each enantiomer to target receptors like GABAB.
Q. What analytical methods are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm molecular structure. The sulfanyl proton (SH) typically appears at δ 1.2–1.5 ppm in D2O .
- Mass Spectrometry : Employ HRMS to verify molecular weight (e.g., [M+H]<sup>+</sup> = 150.06 Da) and detect trace impurities .
- Titration Methods : Determine pKa values (e.g., amino group pKa ≈ 9.5) via potentiometric titration in aqueous buffers .
Q. How can researchers mitigate challenges in synthesizing this compound derivatives with bulky substituents?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically hindered reactions (e.g., 100°C, 30 min vs. 12h conventional heating) .
- Protecting Groups : Introduce trityl or Fmoc groups to shield reactive sites during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
